2-Iodoquinolinediyl diacetate
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Overview
Description
2-Iodoquinolinediyl diacetate is an organic compound with the molecular formula C13H12INO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Preparation Methods
2-Iodoquinolinediyl diacetate can be synthesized through various methods. One common synthetic route involves the reaction of quinoline with iodine and acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as anhydrous ferrous sulfate, and is carried out in a solvent like benzene or toluene at elevated temperatures .
Chemical Reactions Analysis
2-Iodoquinolinediyl diacetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into various reduced forms of quinoline.
Substitution: It can undergo substitution reactions where the iodine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like phenyliodine(III) diacetate and reducing agents like sodium borohydride. .
Scientific Research Applications
2-Iodoquinolinediyl diacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 2-Iodoquinolinediyl diacetate involves its ability to act as an electrophilic reagent. It can form covalent bonds with nucleophilic sites on other molecules, facilitating various chemical transformations. The molecular targets and pathways involved in its action are still under investigation, but it is known to interact with various enzymes and proteins in biological systems .
Comparison with Similar Compounds
2-Iodoquinolinediyl diacetate can be compared with other similar compounds, such as:
Phenyliodine(III) diacetate: Both compounds are used as oxidizing agents in organic synthesis, but this compound has unique properties due to the presence of the quinoline ring.
Iodosobenzene: Another oxidizing agent, but with different reactivity and applications.
Diiodohydroxyquinoline: Used in medicine for its antimicrobial properties, but structurally different from this compound
These comparisons highlight the unique features of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
94248-33-6 |
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Molecular Formula |
C13H12INO4 |
Molecular Weight |
373.14 g/mol |
IUPAC Name |
(1-acetyloxy-2-iodoquinolin-2-yl) acetate |
InChI |
InChI=1S/C13H12INO4/c1-9(16)18-13(14)8-7-11-5-3-4-6-12(11)15(13)19-10(2)17/h3-8H,1-2H3 |
InChI Key |
BWDCKUXDLQGFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(C=CC2=CC=CC=C2N1OC(=O)C)I |
Origin of Product |
United States |
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